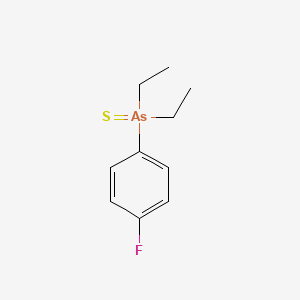
Tris(cyclopentylmethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentylmethyl)alumane is an organoaluminum compound characterized by the presence of three cyclopentylmethyl groups attached to an aluminum atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. It is used in various applications, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentylmethyl)alumane typically involves the reaction of aluminum trichloride with cyclopentylmethyl magnesium chloride in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{CH}_2\text{MgCl} \rightarrow \text{Al}(\text{C}_5\text{H}_9\text{CH}_2)_3 + 3 \text{MgCl}_2 ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(cyclopentylmethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The cyclopentylmethyl groups can be substituted with other organic groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various organic halides can be used for substitution reactions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentylmethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development
Eigenschaften
CAS-Nummer |
54542-98-2 |
|---|---|
Molekularformel |
C18H33Al |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
tris(cyclopentylmethyl)alumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-6-4-2-3-5-6;/h3*6H,1-5H2; |
InChI-Schlüssel |
YVPVMJXWJKZFAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C[Al](CC2CCCC2)CC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


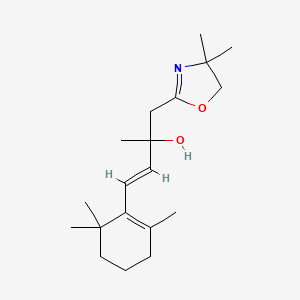

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)

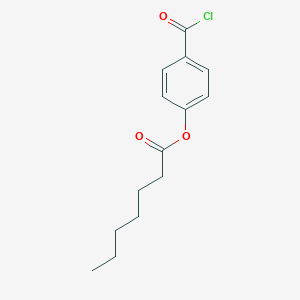
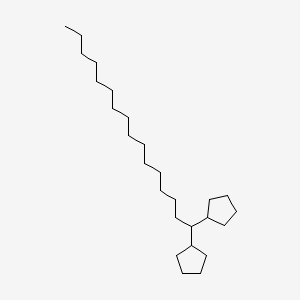
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
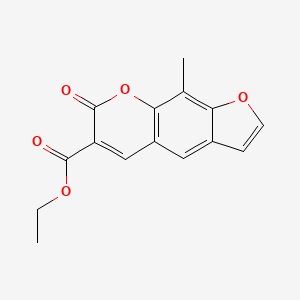
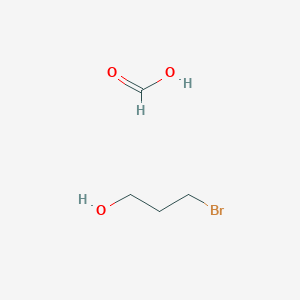

![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
